molecular formula C8H10OS B3278194 4-(2-Mercaptoethyl)phenol CAS No. 67382-72-3

4-(2-Mercaptoethyl)phenol

Cat. No. B3278194
CAS RN: 67382-72-3
M. Wt: 154.23 g/mol
InChI Key: RUUIFRGVMIQIBM-UHFFFAOYSA-N
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Description

  • It contains a hydroxyl group in the para position, which enhances the rate of hydrodesulfurization (HDS) .

Scientific Research Applications

Synthesis and Characterization in Chemistry

4-(2-Mercaptoethyl)phenol plays a significant role in the synthesis and characterization of various chemical compounds. For instance, Al-Jeboori, Hammud, and Al-jeboori (2014) discussed its use in producing ethylene-bis-6-(2-mercapto-ethyl-imine)-methyl-4-methyl phenol, a ligand that was reacted with metal ions to create complexes with different geometries (Al-Jeboori et al., 2014).

Biomimetic Models and Redox Catalysis

Tommos et al. (2013) demonstrated the use of 2-Mercaptophenol-α₃C as a biomimetic model for enzymes involved in redox catalysis and electron transfer. This study emphasized the reversible oxidation and reduction cycles of phenol and their significance in characterizing proton-coupled electron transfer in proteins (Tommos et al., 2013).

Conductivity and Semiconductor Applications

Kaya and Baycan (2007) researched the conductivity and semiconductor properties of polymer-metal complexes derived from 4-mercaptophenol-based compounds. They found that these complexes exhibit typical semiconductor behavior, which is crucial for various technological applications (Kaya & Baycan, 2007).

Electrochemical Studies

Amani and Torabi (2021) explored the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles, highlighting the synthesis of new organosulfur compounds. This study underscores the role of 4-(2-Mercaptoethyl)phenol in electrochemical reactions and synthesis (Amani & Torabi, 2021).

Lewis Acid Behavior and Chemical Reactions

The work of Andrä and Straube (1982) investigated the Lewis acid behavior of compounds derived from 2-Mercapto-4-methoxyphenol, revealing its reactivity with various substances, which is vital in understanding its chemical properties (Andrä & Straube, 1982).

Radical Scavenging and Antioxidant Properties

Cao et al. (2012) studied 4-mercaptostilbenes, closely related to 4-(2-Mercaptoethyl)phenol, and found them to be extraordinary radical scavengers. This research highlights the potential of these compounds in antioxidant applications and their significant efficiency compared to known antioxidants (Cao et al., 2012).

Environmental Relevance

Boehme et al. (2010) synthesized various nonylphenol isomers, including those related to 4-(2-Mercaptoethyl)phenol, for environmental studies. Their work emphasizes the importance of these compounds in environmental science, particularly in understanding endocrine disruptors (Boehme et al., 2010).

properties

IUPAC Name

4-(2-sulfanylethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUIFRGVMIQIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Mercaptoethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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